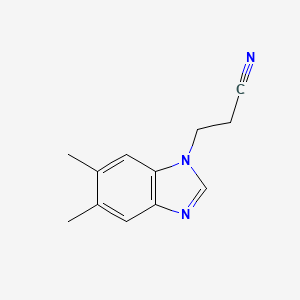

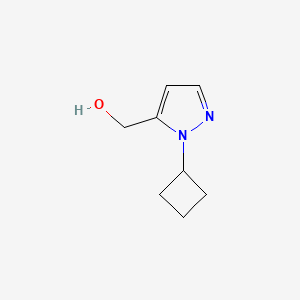

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile is a chemical compound with the linear formula C12H13N3 . It has a molecular weight of 199.258 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile are not fully detailed in the available resources. It has a molecular weight of 199.258 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis and Biological Activity : Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, compounds incorporating the benzimidazole moiety showed promising antimicrobial activity against tested microorganisms and notable radical scavenging activity, highlighting the potential of benzimidazole derivatives in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Chemical Modifications and Effects : Modifications of the benzimidazole structure, such as the introduction of dimethyl groups, have been found to influence the compound's cytotoxicity and interaction with other molecules. For example, the introduction of dimethyl substituents on benzimidazolequinones significantly reduced their cytotoxicity towards human skin fibroblast cells, indicating the importance of structural modifications in dictating biological activity (Hehir et al., 2008).

Molecular Structure Analysis : The molecular structure of benzimidazole derivatives, such as the T-shaped configuration and rotational disorder around the imidazole N atoms, plays a crucial role in their chemical behavior and potential applications. These structural characteristics can influence the compound's interactions, crystalline properties, and functional utility in various chemical contexts (Geiger et al., 2014).

Applications Beyond Drug Use

Organic Magnetic Materials : Benzimidazole-based compounds have been studied for their role in organic magnetic materials, where the stability and properties of nitroxide radicals derived from benzimidazole are of interest. These materials have potential applications in developing new magnetic substances and understanding antiferromagnetic exchange mechanisms (Ferrer et al., 2001).

Green Synthesis Approaches : The synthesis of N-alkylated benzimidazole derivatives through environmentally friendly methods underscores the compound's versatility and the ongoing efforts to develop sustainable chemical synthesis processes. These approaches highlight the potential of benzimidazole derivatives in green chemistry and their application in creating bioactive compounds (Wen et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(5,6-dimethylbenzimidazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9-6-11-12(7-10(9)2)15(8-14-11)5-3-4-13/h6-8H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXFHPGDTAZHOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Morpholin-4-ylethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2523728.png)

![1-(1-Methyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2523733.png)

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2523737.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2523739.png)

![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2523740.png)

![N-Methyl-N-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2523746.png)

![3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2523749.png)